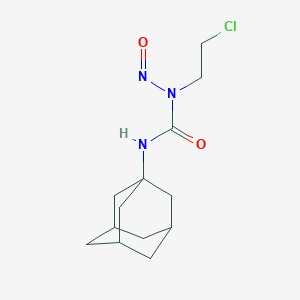
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea, also known as ACNU, is a chemical compound that belongs to the nitrosourea family. It is a potent anticancer drug that has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. ACNU is a synthetic compound that was first synthesized in the 1970s. Since then, it has been extensively studied for its anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and DNA. These adducts interfere with DNA replication and transcription, leading to the inhibition of cancer cell growth. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea inhibits the activity of DNA polymerase, which is essential for DNA replication. Physiologically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea can cause nausea, vomiting, and bone marrow suppression. However, these side effects are generally manageable and do not outweigh the benefits of using 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several advantages and limitations when used in lab experiments. One advantage is that it is a potent anticancer drug that has been extensively studied for its anticancer properties. Another advantage is that it can be used in combination with other anticancer drugs to enhance their efficacy. However, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several limitations, including its complex synthesis process and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. One direction is to investigate the use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop new synthetic methods for the production of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential side effects of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and to develop strategies to minimize them. Finally, more research is needed to explore the potential use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the reaction of adamantane with chloroacetyl chloride to produce 1-(2-chloroethyl) adamantane. This intermediate is then reacted with sodium nitrite in the presence of hydrochloric acid to produce 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires specialized equipment and skilled personnel.
Aplicaciones Científicas De Investigación
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
Propiedades
Número CAS |
14039-10-2 |
|---|---|
Nombre del producto |
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
Fórmula molecular |
C13H20ClN3O2 |
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H20ClN3O2/c14-1-2-17(16-19)12(18)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,18) |
Clave InChI |
OWGOPGLJEHFHQR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
Otros números CAS |
14039-10-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



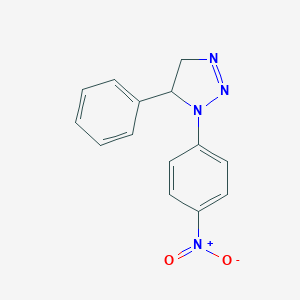
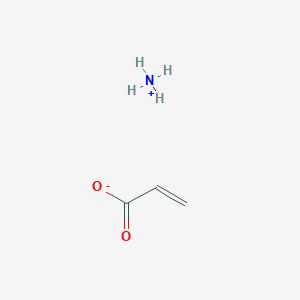
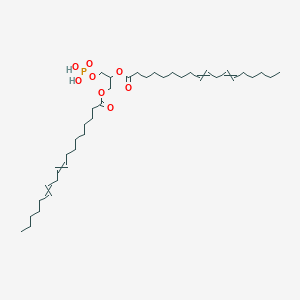
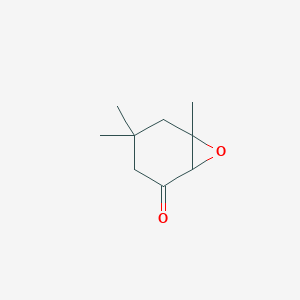
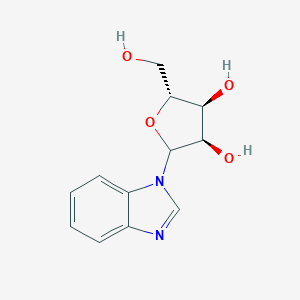
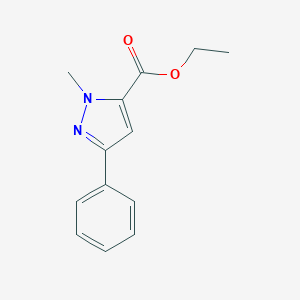
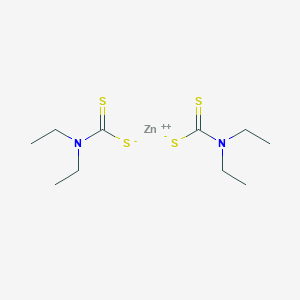
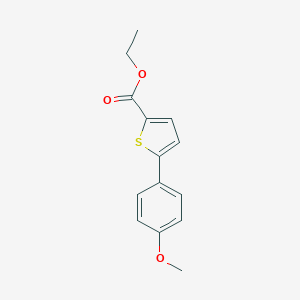
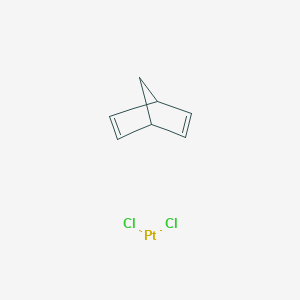
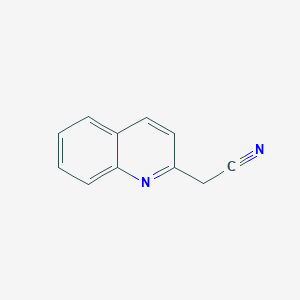
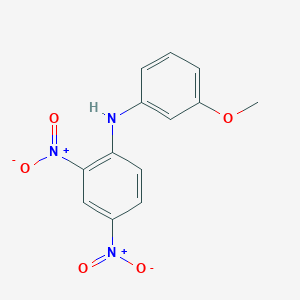
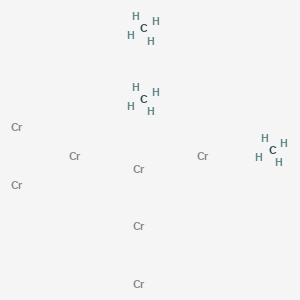
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
